6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1R,5S)-3-hydroxy-8-azabicyclo[321]octan-8-yl)picolinonitrile is a complex organic compound that belongs to the family of picolinonitrile derivatives These compounds are characterized by the presence of a picolinonitrile moiety—a pyridine ring substituted with a nitrile group—linked to a bicyclic azabicyclo[321]octane system The hydroxyl group at the 3-position further increases its versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile typically begins with the construction of the azabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions, often using precursors such as 1,3-dicarbonyl compounds or amine derivatives. One common route involves the condensation of a suitable 1,3-dicarbonyl compound with an amino alcohol, followed by cyclization and functional group transformations to introduce the hydroxyl and nitrile groups.
Industrial Production Methods: Industrial production of this compound can be streamlined through optimized catalytic processes. High-yielding, scalable methods often employ metal catalysts (e.g., palladium, nickel) to facilitate the cyclization and nitrile introduction steps. The conditions typically involve moderate temperatures and pressures, with precise control over reaction times to ensure high selectivity and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a metal catalyst or with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl and nitrile groups can participate in nucleophilic substitution reactions under suitable conditions.
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Oxidation: Ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile is of significant interest in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in neurological and psychiatric disorders due to its structural similarity to known bioactive compounds.
Industry: Applied in the development of novel materials with specific electronic and photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The exact mechanism involves binding to specific sites on these targets, modulating their activity. The bicyclic structure allows for a unique spatial arrangement, facilitating selective interactions with proteins and other biomolecules. Pathways influenced by this compound often involve signal transduction processes critical for cellular communication and function.
Comparison with Similar Compounds
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile stands out due to its combination of the azabicyclo[3.2.1]octane core and picolinonitrile moiety. Similar compounds include:
Picolinonitrile Derivatives: Compounds like 6-(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile share the pyridine and nitrile features but differ in their bicyclic systems.
Azabicyclo[3.2.1]octane Compounds: These include molecules like (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane, which lack the picolinonitrile moiety but share similar bicyclic structures.
What else would you like to explore next?
Properties
IUPAC Name |
6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-9-2-1-3-13(15-9)16-10-4-5-11(16)7-12(17)6-10/h1-3,10-12,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXWJDUBQKCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=CC(=N3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.